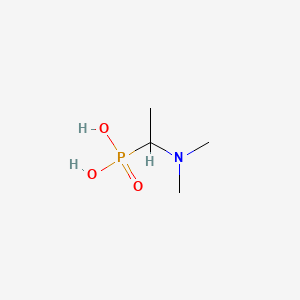

N,N-Dimethyl-2-phosphonoethanamine

Description

Properties

CAS No. |

102394-13-8 |

|---|---|

Molecular Formula |

C4H12NO3P |

Molecular Weight |

153.12 g/mol |

IUPAC Name |

1-(dimethylamino)ethylphosphonic acid |

InChI |

InChI=1S/C4H12NO3P/c1-4(5(2)3)9(6,7)8/h4H,1-3H3,(H2,6,7,8) |

InChI Key |

DALOYMBBEZWGND-UHFFFAOYSA-N |

Canonical SMILES |

CC(N(C)C)P(=O)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-2-phosphonoethanamine typically involves the reaction of dimethylamine with a phosphonate ester. One common method is the reaction of dimethylamine with diethyl phosphite under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature that ensures the complete conversion of reactants to the desired product .

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to increase yield and reduce costs. This often involves the use of continuous flow reactors and catalysts to enhance reaction rates. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-2-phosphonoethanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

Reduction: Reduction reactions can convert the phosphonate group to a phosphine.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Halogenated compounds and alkylating agents are typical reagents for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphonic acids, while substitution reactions can produce a wide range of amine derivatives .

Scientific Research Applications

N,N-Dimethyl-2-phosphonoethanamine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organophosphorus compounds.

Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

Medicine: Research is ongoing into its potential use as a drug precursor or active pharmaceutical ingredient.

Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism by which N,N-Dimethyl-2-phosphonoethanamine exerts its effects involves interactions with various molecular targets. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can affect various biochemical pathways, making the compound useful in both research and therapeutic contexts .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 2-Chloro-N,N-dimethylethanamine

- CAS RN : 107-99-3

- Molecular Formula : C₄H₁₀ClN

- Synonyms: N,N-Dimethyl-2-chloroethylamine, β-Chloroethyldimethylamine .

Regulatory and Commercial Data :

Structural Features :

- Comprises a chloroethyl backbone with a dimethylamino group (-N(CH₃)₂) at the second carbon. This structure confers reactivity in alkylation reactions, particularly in synthesizing quaternary ammonium compounds or nitrogen mustards .

Comparison with Similar Compounds

The following compounds are structurally analogous, differing in alkyl substituents, functional groups, or regulatory status:

2-(N,N-Diethylamino)ethyl Chloride

2-(N-Isopropyl-N-methylamino)ethyl Chloride Hydrochloride

Ethylbis(2-chloroethyl)amine (HN1)

- CAS RN : Referenced under Schedule 1A06

- Molecular Formula : C₆H₁₂Cl₂N

- Key Features: A nitrogen mustard with two chloroethyl groups and an ethylamino substituent. Classified as a vesicant (blister agent) under Schedule 1A06, reflecting its high toxicity and military relevance .

2-(Ethylisopropylamino)ethanethiol

- CAS RN : 36759-67-8

- Molecular Formula : C₇H₁₇NS

- Key Features: Replaces chlorine with a thiol (-SH) group, altering reactivity toward nucleophilic substitution. Used in organophosphorus compound synthesis .

Data Table: Structural and Regulatory Comparison

Key Findings from Comparative Analysis

Impact of Alkyl Substituents

- Dimethyl vs. Diethyl : Diethyl derivatives (e.g., 100-35-6) exhibit lower volatility but higher lipophilicity compared to dimethyl analogs, influencing their environmental persistence .

- Branching (Isopropyl) : Compounds like 4261-68-1 show altered physical properties (e.g., melting points) due to steric effects, impacting industrial handling .

Functional Group Effects

Regulatory Implications

- Schedule 1A06 (HN1) : Strict controls due to historical use in warfare, contrasting with Schedule 2B10/2B12 compounds regulated as precursors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.